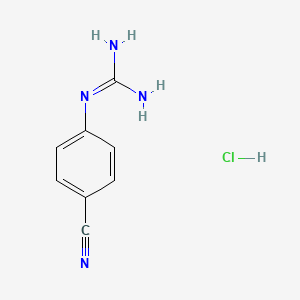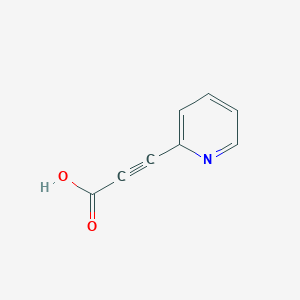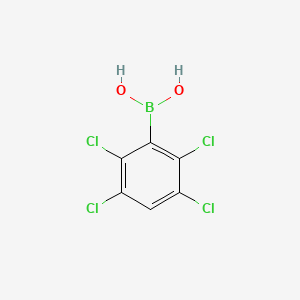
1-(4-Cyanophenyl)guanidine hydrochloride
説明
Synthesis Analysis
CPG can be synthesized through the reaction of 4-cyanobenzoic acid with dimethylamine and an isobutylguanidine derivative. The obtained crude product is then purified through various methods such as recrystallization and column chromatography.Molecular Structure Analysis
CPG has a chemical formula of C11H16ClN3 and a molecular weight of 229.7 g/mol. Its InChI code isInChI=1S/C8H8N4.ClH/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;/h1-4H, (H4,10,11,12);1H . Physical And Chemical Properties Analysis
CPG has a white to off-white crystalline appearance, a melting point of 234-238°C, and a boiling point of 477.7°. At room temperature, CPG is soluble in methanol, ethanol, and water.科学的研究の応用
Synthesis of Pharmaceutical Intermediates
- Rilpivirine Intermediate Synthesis : 1-(4-Cyanophenyl)guanidine hydrochloride is used in the synthesis of Rilpivirine intermediate, a key component in pharmaceutical production. The method developed for this synthesis is noted for its cost-effectiveness and potential for large-scale production (Chapala et al., 2021).
Chemical Reactions and Synthesis
- Synthesis of 1,4-Dihydropyridines : Guanidine hydrochloride, a related compound, is used in the synthesis of 1,4-dihydropyridines, a chemical process that involves the assembly of multiple components (Cahyana et al., 2020).
- Pyrimidine Synthesis : It has been employed in the synthesis of pyrimidine compounds, which are important in various pharmaceutical applications (Mallik et al., 2018).
Biochemical Research
- Protein Folding Studies : Studies have shown that guanidine hydrochloride can induce folding in proteins, offering insights into protein structure and behavior (Hagihara et al., 1993).
- DNA and RNA Isolation : Guanidine hydrochloride is frequently used for isolating RNA and DNA from various sources, making it an important reagent in molecular biology (Pramanick et al., 1976).
Safety And Hazards
特性
IUPAC Name |
2-(4-cyanophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUYXKASQONDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670456 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)guanidine hydrochloride | |
CAS RN |
373690-68-7 | |
| Record name | N''-(4-Cyanophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1419826.png)

![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1419837.png)
![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1419841.png)
![7-Chloro-3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419842.png)
![2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419843.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B1419844.png)